
Potassium (2,5-dimethoxyphenyl)trifluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium (2,5-dimethoxyphenyl)trifluoroboranuide is an organoboron compound that belongs to the class of potassium organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions. The presence of the trifluoroborate group imparts unique chemical properties, making it a valuable reagent in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium (2,5-dimethoxyphenyl)trifluoroboranuide typically involves the reaction of 2,5-dimethoxyphenylboronic acid with potassium fluoride and boron trifluoride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron trifluoride. The general reaction scheme is as follows:
2,5-Dimethoxyphenylboronic acid+BF3+KF→Potassium (2,5-dimethoxyphenyl)trifluoroboranuide
Industrial Production Methods
Industrial production of potassium organotrifluoroborates often involves large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise control of temperature and pressure are common practices to optimize the reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium (2,5-dimethoxyphenyl)trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding boronic acid or alcohol derivatives.
Substitution: The trifluoroborate group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium or nickel catalysts are commonly employed in cross-coupling reactions.
Major Products Formed
Oxidation: Phenols, quinones
Reduction: Boronic acids, alcohols
Substitution: Various substituted phenyl derivatives
Wissenschaftliche Forschungsanwendungen
Potassium (2,5-dimethoxyphenyl)trifluoroboranuide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of potassium (2,5-dimethoxyphenyl)trifluoroboranuide in cross-coupling reactions involves the formation of a boronate complex with the catalyst, followed by transmetallation and reductive elimination steps. The trifluoroborate group acts as a stable leaving group, facilitating the formation of the desired product.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium (2-methoxyphenyl)trifluoroboranuide
- Potassium (3,4-dimethoxyphenyl)trifluoroboranuide
- Potassium (2,4-dimethylphenyl)trifluoroboranuide
Uniqueness
Potassium (2,5-dimethoxyphenyl)trifluoroboranuide is unique due to the presence of two methoxy groups at the 2 and 5 positions on the phenyl ring. This structural feature imparts distinct electronic and steric properties, making it particularly useful in specific synthetic applications where other trifluoroborates may not be as effective.
Eigenschaften
Molekularformel |
C8H9BF3KO2 |
|---|---|
Molekulargewicht |
244.06 g/mol |
IUPAC-Name |
potassium;(2,5-dimethoxyphenyl)-trifluoroboranuide |
InChI |
InChI=1S/C8H9BF3O2.K/c1-13-6-3-4-8(14-2)7(5-6)9(10,11)12;/h3-5H,1-2H3;/q-1;+1 |
InChI-Schlüssel |
AVAZYGWIAYOXAR-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1=C(C=CC(=C1)OC)OC)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[1-[2-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-2-oxoethyl]triazol-4-yl]propyl 5-(3-chloroanilino)benzo[c][2,6]naphthyridine-8-carboxylate](/img/structure/B13509865.png)
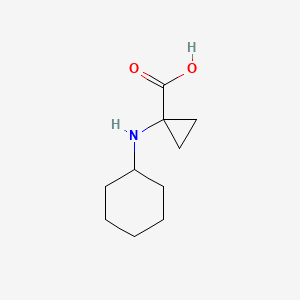
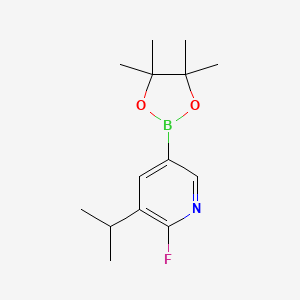
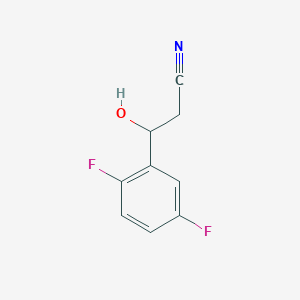
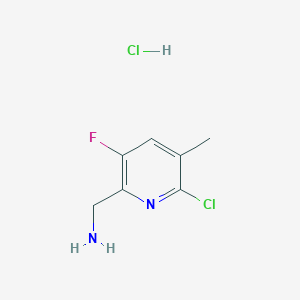
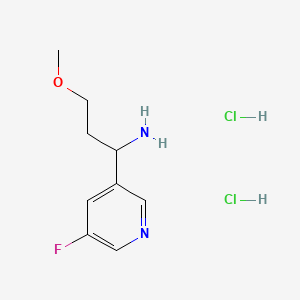
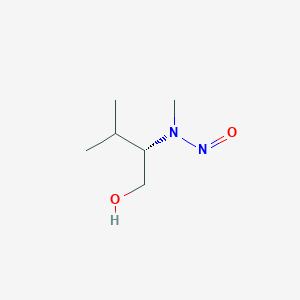
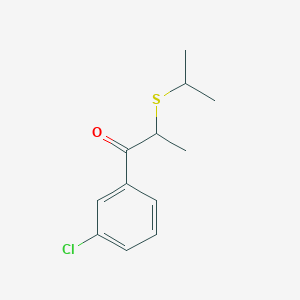

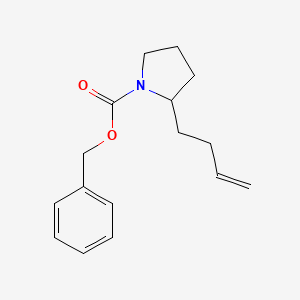
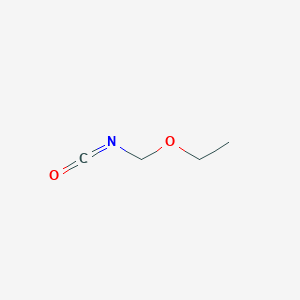

![2-[1-(Dimethylamino)cyclopropyl]ethan-1-ol hydrochloride](/img/structure/B13509950.png)

